molecular formula C17H16F2O B1327751 3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-89-0

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1327751
M. Wt: 274.3 g/mol
InChI Key: IZUFQKCKUSZNIE-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone, also known as DFP, is a pharmaceutical compound1. It has a molecular formula of C17H16F2O and a molecular weight of 274.3 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone. However, it’s worth noting that similar compounds are often synthesized in a laboratory setting2.



Molecular Structure Analysis

The molecular structure of 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone consists of a propiophenone backbone with a 3,5-difluorophenyl group at one end and a 3,4-dimethylphenyl group at the other1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone. However, similar compounds are often involved in various chemical reactions, depending on their functional groups and the conditions under which they are reacted3.



Physical And Chemical Properties Analysis

3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone has a molecular weight of 274.3 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties41.


Scientific Research Applications

Synthesis and Polymer Applications

  • Polymer Development : This compound has been utilized in the development of poly(arylene ether sulfone) anion exchange membranes. These membranes exhibit high alkaline stability and good hydroxide conductivity, attributed to the pendant benzyl-quaternary ammonium groups derived from this compound (Shi et al., 2017).

  • Polymer Synthesis for Advanced Materials : The compound has played a role in synthesizing novel poly(aryl ether ketone/sulfone)s. These materials demonstrate good solubility, thermal stability, and have applications in areas requiring materials with low dielectric constants and high transparency (Shang et al., 2012).

Electrochemistry and Sensing

  • Electroactive Poly(arylene Sulphide) Development : This compound is a key material in the electro-oxidative polymerization of related phenols, leading to polymers with semi-conductive properties and electrochemical responsiveness (Yamamoto et al., 1992).

  • Development of Electrochromic Polymers : Research has shown its derivatives can be used to synthesize high-contrast electrochromic polymers, which change color in response to electrical stimuli. These materials have potential applications in smart windows and electronic displays (Sankaran & Reynolds, 1997).

Chemical Synthesis and Reactions

  • Cyclocondensation Reactions : The compound is a crucial intermediate in synthesizing various pyrimidinones, demonstrating its importance in organic synthesis and medicinal chemistry (Bonacorso et al., 2003).

  • Facilitation of Synthetic Pathways : It has been utilized in the synthesis of precursors for more complex chemical structures, proving its utility in facilitating diverse synthetic pathways (Chou & Tsai, 1991).

Photophysical and Sensing Properties

  • Innovative Sensing Materials : Research includes its use in synthesizing novel indium(III) phthalocyanines. These compounds exhibit interesting photophysical properties and humidity sensing capabilities, important for environmental monitoring and electronic device applications (Keskin et al., 2016).

  • Fluorescent pH Probes : Derivatives of this compound have been developed as fluorescent pH probes, useful in biological and chemical sensing, owing to their enhanced fluorescence in response to changes in acidity (Baruah et al., 2005).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone. However, like all chemicals, it should be handled with care, following appropriate safety protocols4.


Future Directions

The future directions of 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone are not explicitly mentioned in the sources I found. However, it’s noted that this compound has received much attention in recent years due to its applications in various fields of research and industry1. This suggests that it may continue to be a subject of interest in future studies.


properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUFQKCKUSZNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644868
Record name 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone

CAS RN

898779-89-0
Record name 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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